(2R)-3-{[1-(cyanomethyl)cyclopropyl]methanesulfinyl}-2-acetamidopropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-3-{[1-(cyanomethyl)cyclopropyl]methanesulfinyl}-2-acetamidopropanoic acid is a complex organic compound with potential applications in various fields such as medicinal chemistry and organic synthesis. This compound features a unique structure that includes a cyclopropyl group, a cyanomethyl group, and a methanesulfinyl group, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-{[1-(cyanomethyl)cyclopropyl]methanesulfinyl}-2-acetamidopropanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Introduction of the Cyanomethyl Group: The cyanomethyl group can be added via a nucleophilic substitution reaction, where a suitable leaving group is replaced by a cyanomethyl group.
Sulfinylation: The methanesulfinyl group is introduced through a sulfoxidation reaction, typically using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Acetylation: The acetamido group is introduced by acetylation of an amine precursor, often using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(2R)-3-{[1-(cyanomethyl)cyclopropyl]methanesulfinyl}-2-acetamidopropanoic acid can undergo various chemical reactions, including:
Oxidation: The methanesulfinyl group can be further oxidized to a sulfone using strong oxidizing agents like potassium permanganate or peracids.
Reduction: The compound can be reduced to remove the sulfinyl group, typically using reducing agents such as lithium aluminum hydride.
Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium cyanide, alkyl halides.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of hydrocarbons or alcohols.
Substitution: Formation of various substituted cyclopropyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2R)-3-{[1-(cyanomethyl)cyclopropyl]methanesulfinyl}-2-acetamidopropanoic acid can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, this compound may be explored for its potential as a pharmaceutical agent. The presence of the acetamido group suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (2R)-3-{[1-(cyanomethyl)cyclopropyl]methanesulfinyl}-2-acetamidopropanoic acid would depend on its specific application. In a biological context, it might interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent bonding, depending on the functional groups involved.
Comparison with Similar Compounds
Similar Compounds
(2R)-3-{[1-(cyanomethyl)cyclopropyl]methanesulfonyl}-2-acetamidopropanoic acid: Similar structure but with a sulfonyl group instead of a sulfinyl group.
(2R)-3-{[1-(cyanomethyl)cyclopropyl]methanesulfinyl}-2-aminopropanoic acid: Similar structure but with an amino group instead of an acetamido group.
Uniqueness
The uniqueness of (2R)-3-{[1-(cyanomethyl)cyclopropyl]methanesulfinyl}-2-acetamidopropanoic acid lies in its combination of functional groups, which can confer specific reactivity and biological activity not found in similar compounds. This makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
2648920-65-2 |
---|---|
Molecular Formula |
C11H16N2O4S |
Molecular Weight |
272.3 |
Purity |
91 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.